molecular formula C9H11BrO B8737876 2-(3-Bromo-4-methylphenyl)ethanol

2-(3-Bromo-4-methylphenyl)ethanol

Cat. No.: B8737876
M. Wt: 215.09 g/mol
InChI Key: DOYYSYRSTGSCDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Bromo-4-methylphenyl)ethanol is a brominated aromatic alcohol characterized by a phenyl ring substituted with a methyl group at the 4-position and a bromine atom at the 3-position, linked to an ethanol moiety. This compound serves as a critical building block in organic synthesis, particularly in pharmaceutical and agrochemical research, where its bromine and methyl substituents enable selective functionalization .

Properties

Molecular Formula

C9H11BrO

Molecular Weight

215.09 g/mol

IUPAC Name

2-(3-bromo-4-methylphenyl)ethanol

InChI

InChI=1S/C9H11BrO/c1-7-2-3-8(4-5-11)6-9(7)10/h2-3,6,11H,4-5H2,1H3

InChI Key

DOYYSYRSTGSCDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CCO)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues with Bromo-Methylphenyl Groups

The following compounds share structural similarities with 2-(3-Bromo-4-methylphenyl)ethanol, differing primarily in their functional groups or substituents:

(3-Bromo-4-methylphenyl)methanol: Features a methanol group instead of ethanol. Used in polymer and fine chemical synthesis .

2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic acid: Substitutes the ethanol with a carboxylic acid and ethyl group. Notable for its crystalline structure and applications in materials science .

1-(3-Bromo-4-hydroxyphenyl)ethanone: A hydroxyacetophenone derivative with a ketone group. Synthesized via Fries rearrangement or bromination .

(3-Bromo-4-methoxyphenyl)methanol: Contains a methoxy group instead of methyl. Used in medicinal chemistry for its electron-donating properties .

2-[(3-Bromo-4-methylphenyl)amino]methyl]benzenol: A benzenediol derivative with an amino-methyl bridge. Explored in ligand design .

2-(3-Bromo-4-methylphenyl)-4-methyl-1,3-oxazole : A heterocyclic compound with an oxazole ring. Valued as a high-purity pharmaceutical intermediate .

Comparison of Physical Properties

Compound Name Molecular Formula Molecular Weight CAS Number Key Structural Feature
This compound C₉H₁₁BrO 229.09 Not provided Ethanol tail, bromo-methylphenyl
(3-Bromo-4-methylphenyl)methanol C₈H₉BrO 201.06 68120-35-4 Methanol tail
2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic acid C₁₂H₁₅BrO₂ 295.15 Not provided Carboxylic acid, ethyl substituent
(3-Bromo-4-methoxyphenyl)methanol C₈H₉BrO₂ 217.06 38493-59-3 Methoxy group
2-(3-Bromo-4-methylphenyl)-4-methyl-1,3-oxazole C₁₁H₁₀BrNO 252.11 1955520-18-9 Oxazole ring, methyl substituent

Note: Melting points, boiling points, and solubility data are unavailable in the provided evidence.

Research Findings and Trends

  • Substituent Effects : Methoxy and hydroxy groups enhance solubility and electronic modulation, whereas bromine improves electrophilic substitution reactivity .
  • Heterocycle Formation: The ethanol moiety in this compound facilitates cyclization reactions, as seen in oxazole synthesis .
  • Yield Optimization : Hydrolysis and crystallization methods (e.g., ) highlight the importance of solvent selection in improving yields .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.